"4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone CAS 898764-82-4"
"4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone CAS 898764-82-4"
An In-depth Technical Guide to 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS 898764-82-4)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, CAS 898764-82-4, a specialized butyrophenone derivative. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its physicochemical properties, logical synthetic pathways, robust analytical characterization methods, and prospective applications, particularly within the realm of drug discovery and development. By drawing parallels with structurally related and well-documented butyrophenones, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists.
Introduction: Unveiling a Niche Butyrophenone
4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone belongs to the butyrophenone class of chemical compounds, which are characterized by a phenyl ring attached to a ketone and a butyl chain.[1] This particular derivative is distinguished by a unique substitution pattern on the phenyl ring—a chlorine atom at the 4' position and a fluorine atom at the 2' position—and a dimethyl substitution on the butyryl chain. This specific arrangement of functional groups is anticipated to confer distinct reactivity and stereoelectronic properties, making it a valuable building block for complex molecular architectures.
While its close analog, 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), is a well-established intermediate in the synthesis of numerous antipsychotic drugs like Haloperidol and Droperidol, 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone represents a more specialized intermediate.[2][3] The introduction of the 3,3-dimethyl group can introduce steric hindrance that may guide reaction pathways or alter the metabolic stability of downstream active pharmaceutical ingredients (APIs). The ortho-fluorine substituent significantly influences the electronic nature of the aromatic ring and can be a key element in modulating biological activity and pharmacokinetic properties.
This guide aims to bridge the information gap by providing a foundational understanding of this compound, thereby empowering researchers to harness its synthetic potential.
Physicochemical & Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, reaction optimization, and analytical characterization. The available data for 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is summarized below.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 898764-82-4 | [4] |
| Molecular Formula | C12H14ClFO | [4] |
| Molecular Weight | 228.69 g/mol | [4] |
| Synonyms | 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | [4] |
| Physical State | Not available; likely a liquid or low-melting solid at room temperature based on related structures. | [4] |
Structural Representation
The chemical structure of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is pivotal to its reactivity.
Caption: Chemical structure of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone.
Synthesis and Manufacturing Insights
While a specific, validated synthesis protocol for 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is not widely published, a logical and efficient synthetic route can be devised based on the well-established Friedel-Crafts acylation reaction. This is a cornerstone of aromatic ketone synthesis.[5]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most probable synthetic route involves the reaction of 1-chloro-3-fluorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation pathway for synthesis.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is provided as a guiding framework. Researchers must conduct their own risk assessments and optimization studies.
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Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with a suitable anhydrous solvent (e.g., dichloromethane).
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Catalyst Addition: Anhydrous aluminum chloride is added to the solvent under a nitrogen atmosphere. The mixture is cooled to 0-5 °C with constant stirring.
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Acyl Chloride Addition: 3,3-Dimethylbutyryl chloride is added dropwise to the stirred suspension, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
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Aromatic Substrate Addition: 1-Chloro-3-fluorobenzene is added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is then allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or GC).
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Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
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Workup: The organic layer is separated, washed sequentially with dilute HCl, water, sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone.
Causality Behind Choices:
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Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is highly moisture-sensitive. Water would deactivate the catalyst and inhibit the reaction.
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Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Low-temperature control is crucial to prevent side reactions and ensure regioselectivity. The ortho- and para-directing effects of the chloro and fluoro groups will influence the final product distribution.
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Acidic Quench: The acidic workup is necessary to break down the product-catalyst complex and remove the aluminum salts into the aqueous phase.
Analytical Characterization and Quality Control
Robust analytical methods are essential to confirm the identity, purity, and quality of the synthesized compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the ketone and the gem-dimethyl group. The coupling patterns of the aromatic protons will be complex due to the influence of both the chloro and fluoro substituents.
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¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (~195-200 ppm), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the butyryl chain.[6]
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¹⁹F NMR: Fluorine NMR will provide a definitive signal for the fluorine atom, and its coupling to adjacent protons can further confirm the structure.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The fragmentation pattern can also provide structural information. The presence of chlorine will result in a characteristic M+2 isotopic peak.
Chromatographic Methods
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Gas Chromatography (GC): GC is an excellent method for assessing the purity of the compound and for monitoring reaction progress. A flame ionization detector (FID) is typically used.
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High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for compounds that may degrade at high temperatures, reverse-phase HPLC with a UV detector is a suitable alternative for purity analysis.
Applications in Research and Drug Development
The primary application of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is as a specialized intermediate in organic synthesis.
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Pharmaceutical Synthesis: Its structure makes it a candidate for the synthesis of novel psychoactive compounds, particularly atypical antipsychotics or CNS agents. The butyrophenone core is a well-known pharmacophore, and the unique substitution pattern of this derivative allows for the exploration of new chemical space to improve efficacy, selectivity, and safety profiles of potential drug candidates.[3][7]
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Chemical Research: As a functionalized ketone, it can be used as a starting material for a variety of chemical transformations, enabling the synthesis of complex heterocyclic compounds and other novel molecular frameworks.[8]
Safety, Handling, and Stability
Handling any chemical substance requires adherence to strict safety protocols. The following information is based on the available safety data sheet for 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone.[4]
Hazard Identification
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Health Hazards: While specific toxicological data is limited, it is prudent to handle the compound with care. Avoid inhalation, ingestion, and contact with skin and eyes.[4]
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Incompatible Materials: Strong oxidizing agents.[4]
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Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under recommended storage temperatures and pressures.[4]
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First Aid:
Conclusion
4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, CAS 898764-82-4, is a niche yet potentially valuable intermediate for advanced organic synthesis, particularly in the pharmaceutical industry. While detailed experimental data remains sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging established chemical principles and data from analogous compounds, researchers and drug development professionals can confidently incorporate this building block into their synthetic strategies, paving the way for the discovery of novel and improved therapeutic agents.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aksci.com [aksci.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
(Note: This is a representative image of the chemical structure.)